![molecular formula C46H78O19 B10799804 Anemarsaponin E CAS No. 244779-38-2](/img/structure/B10799804.png)
Anemarsaponin E
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Anemarsaponin E is typically isolated from the rhizomes of Anemarrhena asphodeloides through a series of extraction and purification processes. The extraction involves using solvents such as methanol or ethanol to obtain the crude extract, followed by chromatographic techniques to purify the compound .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Anemarrhena asphodeloides using similar methods but optimized for higher yield and efficiency. This includes the use of high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions: Anemarsaponin E undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation .
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic conditions are used to break down the glycosidic bonds.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used to modify the steroidal backbone.
Glycosylation: Enzymatic glycosylation can be employed to attach sugar moieties to the aglycone part of the molecule.
Major Products Formed: The major products formed from these reactions include various glycosides and aglycones, which can have different biological activities .
Scientific Research Applications
Pharmacological Properties
Anemarsaponin E is primarily recognized for its diverse pharmacological effects, including:
- Anti-inflammatory Activity : Research indicates that this compound can modulate inflammatory responses by regulating key signaling pathways, such as nuclear factor-κB and mitogen-activated protein kinases (MAPK) in macrophages. This suggests its potential use in treating inflammatory diseases .
- Antioxidant Effects : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress, a contributing factor in various chronic diseases .
- Anticancer Potential : this compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. Its mechanisms include cell cycle arrest and modulation of apoptosis-related proteins .
3.1. Anti-inflammatory Research
Studies have demonstrated that this compound significantly reduces inflammation in animal models of acute pancreatitis by downregulating inflammatory markers and apoptosis-related proteins .
3.2. Cancer Research
In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast and liver cancers. Its ability to induce apoptosis and inhibit metastasis makes it a candidate for further development as an anticancer agent .
3.3. Dermatological Applications
Recent studies suggest that this compound may have applications in skincare formulations due to its anti-aging properties. It has been shown to inhibit matrix metalloproteinase-1 (MMP-1), an enzyme involved in collagen degradation, thereby potentially reducing wrinkles and improving skin elasticity .
Case Studies
Study | Findings | Application |
---|---|---|
Kim et al. (2020) | Demonstrated anti-inflammatory effects via MAPK pathway modulation in macrophages | Potential treatment for inflammatory diseases |
Lee et al. (2021) | Showed anticancer activity by inducing apoptosis in breast cancer cells | Development of anticancer therapies |
Park et al. (2022) | Evaluated skin-whitening effects through MMP-1 inhibition | Cosmetic formulations for anti-aging |
Mechanism of Action
Anemarsaponin E exerts its effects through multiple molecular targets and pathways. It has been shown to inhibit the PI3K/AKT pathway, which is involved in cell proliferation and survival . Additionally, it can modulate inflammatory responses by affecting cytokine production and signaling pathways .
Comparison with Similar Compounds
- Anemarsaponin B
- Timosaponin D
- Timosaponin E1
- Anemarsaponin B II
Comparison: Anemarsaponin E is unique due to its specific glycosidic linkages and the presence of a methoxy group at the C-22 position. This structural uniqueness contributes to its distinct biological activities compared to other similar compounds .
Biological Activity
Anemarsaponin E is a steroidal saponin derived from the rhizomes of Anemarrhena asphodeloides, a plant traditionally used in Chinese medicine. This compound has garnered attention for its diverse biological activities, including cytotoxic, anti-inflammatory, and anti-diabetic effects. This article will delve into the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Isolation
This compound is part of a larger family of steroidal saponins isolated from Anemarrhena asphodeloides. The structural elucidation of this compound involves techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which confirm its furostanol backbone and glycoside moiety. The compound's specific structure can be referenced in studies that detail the isolation and characterization of various saponins from this plant .
Antiproliferative Activity
Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. A study evaluated its cytotoxic effects on HepG2 (liver cancer) and SGC7901 (gastric cancer) cell lines using the MTT assay. The results indicated that this compound has an IC50 value of 43.90 µM against HepG2 cells and 57.90 µM against SGC7901 cells, suggesting moderate antiproliferative activity .
Table 1: Cytotoxicity of this compound
Cell Line | IC50 (µM) |
---|---|
HepG2 | 43.90 |
SGC7901 | 57.90 |
Anti-inflammatory Effects
This compound has also been studied for its anti-inflammatory properties. In vitro experiments on RAW 264.7 macrophages showed that it significantly inhibits the production of pro-inflammatory cytokines and downregulates nuclear factor kappa B (NF-κB) activation, which plays a crucial role in inflammatory responses . This mechanism highlights its potential therapeutic application in inflammatory diseases.
Antidiabetic Activity
Another notable biological activity of this compound is its effect on blood glucose levels. Research indicates that extracts from Anemarrhena asphodeloides, including this compound, can lower blood glucose levels in diabetic models. This effect is attributed to the activation of AMP-activated protein kinase (AMPK), which plays a vital role in glucose metabolism .
Case Studies and Clinical Applications
A clinical evaluation involving compounds derived from Anemarrhena asphodeloides, including this compound, assessed their efficacy in promoting skin health and reducing signs of aging. The study found that topical applications led to significant improvements in skin hydration and elasticity, attributed to the photoprotective properties of these compounds against UV-induced damage .
Summary of Findings
The biological activities of this compound underline its potential as a therapeutic agent:
- Cytotoxicity : Moderate antiproliferative effects against liver and gastric cancer cell lines.
- Anti-inflammatory : Inhibition of pro-inflammatory cytokines via NF-κB pathway modulation.
- Antidiabetic : Reduction in blood glucose levels through AMPK activation.
- Dermatological Benefits : Improvement in skin health parameters in clinical settings.
Properties
IUPAC Name |
2-[4-[16-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methoxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H78O19/c1-20(19-59-41-38(56)35(53)32(50)28(16-47)61-41)8-13-46(58-5)21(2)31-27(65-46)15-26-24-7-6-22-14-23(9-11-44(22,3)25(24)10-12-45(26,31)4)60-43-40(37(55)34(52)30(18-49)63-43)64-42-39(57)36(54)33(51)29(17-48)62-42/h20-43,47-57H,6-19H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDASUPFDHLZNSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)OC1(CCC(C)COC8C(C(C(C(O8)CO)O)O)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H78O19 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
935.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | (3b,5b,22a,25R)-Furostane-22-methoxy-3,26-diol 3-[glucosyl-(1->2)-glucoside] 26-glucoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034375 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
244779-38-2 | |
Record name | (3b,5b,22a,25R)-Furostane-22-methoxy-3,26-diol 3-[glucosyl-(1->2)-glucoside] 26-glucoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034375 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
160 - 161 °C | |
Record name | (3b,5b,22a,25R)-Furostane-22-methoxy-3,26-diol 3-[glucosyl-(1->2)-glucoside] 26-glucoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034375 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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